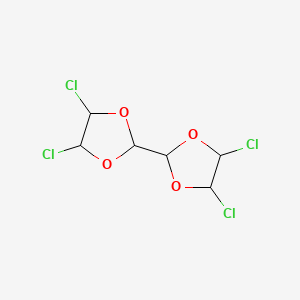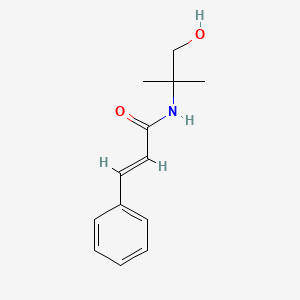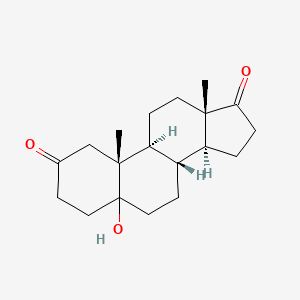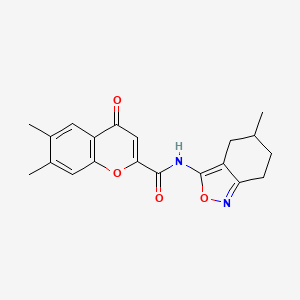![molecular formula C14H14N2O2S B13825862 4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)
4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a prop-2-en-1-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Prop-2-en-1-yl Group: This step can be achieved through an alkylation reaction using an appropriate alkyl halide.
Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with benzoic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the benzoic acid moiety, potentially leading to the formation of reduced thiazole derivatives or benzoic alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid moiety or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols or reduced thiazole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid: Similar in structure but with variations in the substituents on the thiazole ring or benzoic acid moiety.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Benzoic Acid Derivatives: Compounds with similar benzoic acid moieties but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of a thiazole ring, a prop-2-en-1-yl group, and a benzoic acid moiety. This combination imparts unique chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C14H14N2O2S |
|---|---|
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
4-[(4-methyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C14H14N2O2S/c1-3-8-16-10(2)9-19-14(16)15-12-6-4-11(5-7-12)13(17)18/h3-7,9H,1,8H2,2H3,(H,17,18) |
InChI-Schlüssel |
ILQDDPZTNZNHRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=NC2=CC=C(C=C2)C(=O)O)N1CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13825803.png)

![(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B13825820.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B13825825.png)
![dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13825828.png)

![[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13825836.png)
![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)
![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)

![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B13825850.png)
